molecular formula C24H20N4O4 B613398 Fmoc-4-azido-L-phenylalanine CAS No. 163217-43-4

Fmoc-4-azido-L-phenylalanine

Cat. No.: B613398
CAS No.: 163217-43-4
M. Wt: 428,44 g/mole
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-4-azido-L-phenylalanine is a derivative of the amino acid phenylalanine, modified with an azido group at the para position of the phenyl ring and protected with a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus. This compound is widely used in peptide synthesis, particularly in the creation of photoreactive affinity labels and other biologically active molecules .

Mechanism of Action

Fmoc-4-azido-L-phenylalanine: A Detailed Study of Its Mechanism of Action

This compound, also known as Fmoc-L-4-Azidophe, is a unique compound with a variety of applications in biochemistry and peptide synthesis . This article will delve into the mechanism of action of this compound, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets proteins for functionalization . The compound’s unique reactivity allows it to be incorporated into proteins at defined positions .

Mode of Action

The azido group in this compound can react with alkenes or alkynes via Huisgen 1,3-dipolar cycloaddition, also known as click chemistry . This reaction generates stable triazole linkages . The compound’s mode of action is thus based on its ability to form these linkages with target proteins, thereby modifying their structure and function .

Biochemical Pathways

This compound is involved in the biochemical pathway of protein synthesis . It is used in Solid Phase Peptide Synthesis (SPPS) for the synthesis of photoreactive affinity labels . The compound’s azido group can be readily converted to an amine on the solid phase or in solution via the Staudinger reduction .

Pharmacokinetics

It is known that the compound is soluble in dmso and dmf, but insoluble in water, methanol, and acetonitrile . These solubility properties may influence the compound’s bioavailability.

Result of Action

The result of this compound’s action is the functionalization of proteins . The azide functionalities in the protein can be modified with almost any alkyne bearing molecule by copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) . This modification can alter the protein’s properties and functions, enabling the creation of membrane-active peptides, bioconjugates, and enzyme inhibitors, among other things .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be protected from light and shock, and it is typically stored at -20°C . These conditions help maintain the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4-azido-L-phenylalanine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of Fmoc-4-azido-L-phenylalanine:

Properties

IUPAC Name

(2S)-3-(4-azidophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4/c25-28-27-16-11-9-15(10-12-16)13-22(23(29)30)26-24(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,31)(H,29,30)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDCQWPWXJJNFA-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)N=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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